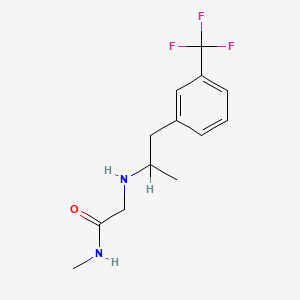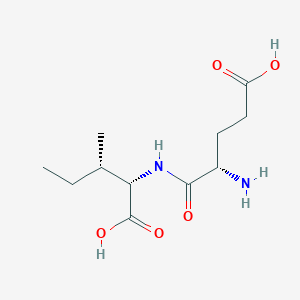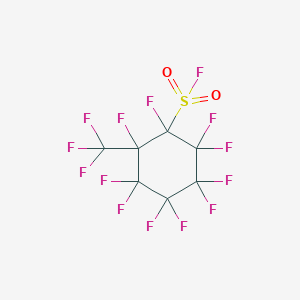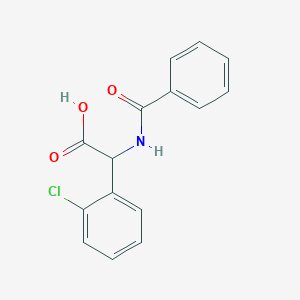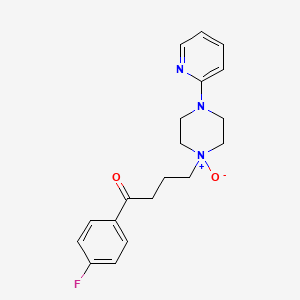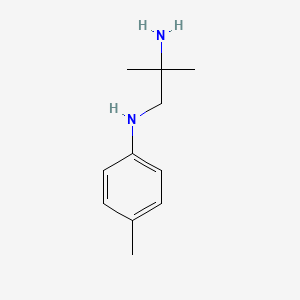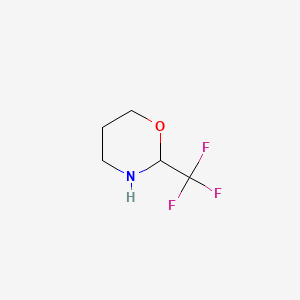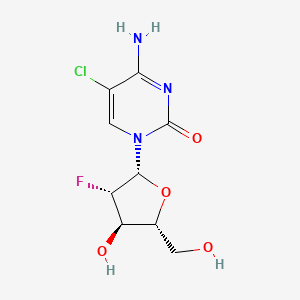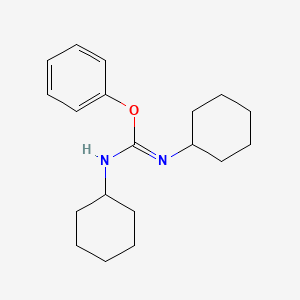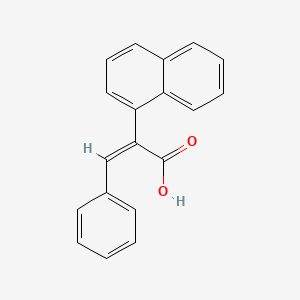
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid typically involves the condensation of naphthalene derivatives with cinnamic acid derivatives under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of naphthoic acids or phenylpropanoic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Shares the phenylpropene moiety but lacks the naphthalene ring.
Naphthoic Acid: Contains the naphthalene ring but lacks the phenylpropene moiety.
Phenylpropanoic Acid: Contains the phenylpropene moiety but lacks the naphthalene ring.
Uniqueness
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is unique due to the combination of both naphthalene and phenylpropene structures, which imparts distinct chemical and biological properties
Properties
CAS No. |
71432-05-8 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H,20,21)/b18-13- |
InChI Key |
WDTPMTWSUDHDGR-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC3=CC=CC=C32)\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)

